
elastatinal
描述
elastatinal is a complex organic compound with a unique structure that includes multiple amino and oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of elastatinal involves multiple steps, including the formation of the tetrahydropyrimidinyl and pentanoyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Therapeutic Applications
Chronic Pain Management
Elastatinal has been investigated for its efficacy in managing chronic pain conditions, particularly those involving neuropathic pain. Studies have shown that inhibitors of leukocyte elastase, including this compound, can significantly reduce spontaneous and evoked pain behaviors in mouse models of neuropathic pain, cancer pain, and diabetic neuropathy .
- Case Study: Neuropathic Pain
Muscular Dystrophy
Research indicates that elastase levels are elevated in dystrophic muscle tissues, contributing to inflammation and impaired muscle regeneration. This compound's role as an elastase inhibitor suggests it may mitigate these effects by reducing elastase-mediated damage to myoblasts, thus promoting muscle repair .
- Case Study: Duchenne Muscular Dystrophy (DMD)
Drug Delivery Systems
This compound has been incorporated into polymer-based drug delivery systems aimed at enhancing the bioavailability and therapeutic efficacy of various drugs.
- Polymer Conjugates
Biopharmaceutical Applications
This compound's ability to inhibit proteases makes it valuable in biopharmaceutical formulations where proteolytic stability is essential. For instance, its use in solid dispersions has been studied to enhance the bioavailability of poorly soluble drugs like domperidone.
- Case Study: Domperidone Formulation
Research Insights
This compound's mechanism of action involves the inhibition of leukocyte elastase, which plays a significant role in inflammatory processes and tissue remodeling. This inhibition can have profound implications not only for pain management but also for conditions characterized by chronic inflammation.
- Key Findings:
Data Table: Summary of Applications
作用机制
The mechanism of action of elastatinal involves its interaction with specific molecular targets. The amino and oxo groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity.
相似化合物的比较
Similar Compounds
- (((S)-1-((S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl)-2-(((S)-5-amino-1,5-dioxo-1-(((S)-1-oxopropan-2-yl)amino)pentan-2-yl)amino)-2-oxoethyl)carbamoyl)-L-valine
- (((S)-1-((S)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl)-2-(((S)-5-amino-1,5-dioxo-1-(((S)-1-oxopropan-2-yl)amino)pentan-2-yl)amino)-2-oxoethyl)carbamoyl)-L-isoleucine
Uniqueness
The uniqueness of elastatinal lies in its specific stereochemistry and the presence of multiple functional groups, which allow for diverse chemical reactions and interactions with biological molecules.
生物活性
Elastatinal is a notable elastase inhibitor derived from the fermentation of various microorganisms. Its biological activity has been extensively studied, particularly in relation to its effects on elastase, a serine protease that plays a significant role in various physiological and pathological processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
This compound functions primarily by selectively inhibiting human leukocyte elastase (HNE) and other related proteases. The inhibition of elastase is crucial because excessive elastase activity is associated with tissue damage in conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and muscular dystrophy.
Key Mechanisms:
- Selective Inhibition: this compound exhibits a high affinity for elastase, effectively blocking its enzymatic activity. This selective inhibition helps to mitigate the inflammatory response associated with elastase overactivity.
- Impact on Cellular Processes: By inhibiting elastase, this compound can influence various cellular processes, including myoblast proliferation and differentiation, which are critical in muscle regeneration and repair.
Research Findings
Numerous studies have documented the effects of this compound on biological systems. Below is a summary of significant findings:
Case Studies
Case Study 1: Impact on Muscular Dystrophy
A study investigated the role of neutrophil-derived elastase in Duchenne muscular dystrophy (DMD). The findings indicated that elevated levels of elastase correlated with reduced myoblast proliferation and increased apoptosis. Treatment with this compound demonstrated improved myoblast survival and differentiation, highlighting its therapeutic potential in DMD management.
Case Study 2: Chronic Inflammatory Conditions
In patients with COPD, elevated levels of HNE were associated with increased mucin secretion from bronchial epithelial cells. This compound was shown to inhibit this secretion effectively, suggesting that it could be beneficial in managing mucus hypersecretion commonly observed in COPD patients.
常见问题
Basic Research Questions
Q. What standardized protocols are recommended for assessing elastatinal’s inhibitory efficacy against neutrophil elastase in vitro?
- Methodological Answer : Use enzyme activity assays with fluorogenic substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC) in buffered solutions (pH 7.4–8.0). Include a negative control (e.g., without this compound) and positive control (e.g., 3,4-dichloroisocoumarin). Pre-incubate this compound (1–10 μM) with purified neutrophil elastase for 15–30 minutes before substrate addition . Quantify inhibition via kinetic fluorescence measurements and calculate IC50 values using non-linear regression models (e.g., GraphPad Prism). Validate reproducibility by repeating experiments ≥3 times .
Q. How can researchers confirm the specificity of this compound in complex biological systems (e.g., cell lysates)?
- Methodological Answer : Combine this compound treatment with protease profiling using activity-based probes (e.g., broad-spectrum serine protease inhibitors) to rule off-target effects. Perform Western blotting for downstream targets (e.g., IL-33 cleavage products) to verify pathway-specific inhibition . Use siRNA knockdown of neutrophil elastase as a comparative control to isolate this compound’s effects .
Q. What are the optimal storage and handling conditions for this compound to ensure stability in experimental settings?
- Methodological Answer : Store lyophilized this compound at −20°C in desiccated conditions. Prepare working solutions in DMSO (≤0.1% final concentration in assays) to prevent solvent interference. Avoid repeated freeze-thaw cycles; aliquot stock solutions for single-use applications. Verify stability via HPLC or mass spectrometry if prolonged storage is required .
Advanced Research Questions
Q. How should researchers design experiments to address discrepancies in this compound’s inhibitory potency across different enzyme sources (e.g., human vs. murine neutrophil elastase)?
- Methodological Answer : Conduct comparative kinetic studies using purified enzymes from both species. Adjust buffer conditions (e.g., ionic strength, Ca<sup>2+</sup>/Mg<sup>2+</sup> concentrations) to mimic physiological environments . Use statistical tools (e.g., two-way ANOVA) to analyze interspecies variability. Include structural modeling (e.g., molecular docking) to identify residue-level differences affecting this compound binding .
Q. What experimental strategies can resolve contradictory data on this compound’s role in viral protease inhibition (e.g., poliovirus vs. rhinovirus 2A proteases)?
- Methodological Answer : Perform time-course assays to evaluate temporal inhibition dynamics. Use site-directed mutagenesis of viral proteases to identify binding regions critical for this compound’s efficacy. Validate findings with orthogonal methods, such as FRET-based cleavage assays and crystallography . Address statistical significance by applying Bonferroni correction for multiple comparisons .
Q. How can this compound be integrated into in vivo models to study its anti-inflammatory effects without confounding pharmacokinetic variables?
- Methodological Answer : Administer this compound intraperitoneally (e.g., 100 μg, 3×/week) in murine models, as demonstrated in hepatic stellate cell studies . Monitor plasma half-life via LC-MS/MS and adjust dosing intervals to maintain therapeutic levels. Include vehicle controls and pair with neutrophil elastase-deficient mice to isolate mechanism-specific outcomes. Obtain ethical approval for animal protocols, specifying humane endpoints and sample size justification .
Q. What analytical frameworks are recommended for interpreting this compound’s dual role in elastase inhibition and extracellular matrix (ECM) remodeling?
- Methodological Answer : Combine transcriptomic (e.g., RNA-seq of ECM-related genes) and proteomic (e.g., mass spectrometry of elastin degradation products) approaches. Use immunohistochemistry to visualize elastin retention in tissues post-elastatinal treatment. Apply multivariate regression to correlate inhibitor concentration with ECM integrity metrics .
Q. Data Analysis & Validation
Q. What statistical approaches are critical for validating this compound’s dose-response relationships in enzyme inhibition assays?
- Methodological Answer : Use four-parameter logistic curves to model dose-response data. Report IC50 values with 95% confidence intervals and R<sup>2</sup> values for goodness-of-fit. For non-linear kinetics, apply the Morrison equation for tight-binding inhibitors. Ensure raw data (e.g., fluorescence readings) are archived in supplementary materials .
Q. What steps ensure compliance with ethical standards when using this compound in animal studies?
- Methodological Answer : Submit protocols to institutional animal care committees, detailing this compound’s safety profile (e.g., LD50 if available) and justification for sample sizes. Include pilot studies to minimize animal use. Report adverse events (e.g., unexpected toxicity) in publications .
Q. How can researchers enhance the reproducibility of this compound studies across laboratories?
属性
IUPAC Name |
(2S)-2-[[(1S)-2-[[(2S)-5-amino-1,5-dioxo-1-[[(2S)-1-oxopropan-2-yl]amino]pentan-2-yl]amino]-1-[(6S)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36)/t11-,12-,13-,14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWCGVPEDDQUDE-YGJAXBLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H]1CCN=C(N1)N)NC(=O)N[C@@H](CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N8O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51798-45-9 | |
Record name | Elastatinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51798-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。